molecular formula C15H13Cl2NO2 B5842682 2,6-dichloro-N-(2-ethoxyphenyl)benzamide

2,6-dichloro-N-(2-ethoxyphenyl)benzamide

Cat. No.: B5842682
M. Wt: 310.2 g/mol
InChI Key: DJHAQNLFIFGURF-UHFFFAOYSA-N
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Description

2,6-dichloro-N-(2-ethoxyphenyl)benzamide is an organic compound with the molecular formula C15H13Cl2NO2 It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the benzene ring, and an ethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-(2-ethoxyphenyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2-ethoxyaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

    Substitution: Products depend on the nucleophile used; for example, substitution with an amine yields a new amide.

    Oxidation: Products include oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as amines or alcohols, are formed.

    Hydrolysis: The major products are 2,6-dichlorobenzoic acid and 2-ethoxyaniline.

Scientific Research Applications

2,6-dichloro-N-(2-ethoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-(2-ethoxyphenyl)benzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2-ethoxyphenyl)benzamide
  • 3,5-dichloro-N-(2-ethoxyphenyl)benzamide
  • 2,6-dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

2,6-dichloro-N-(2-ethoxyphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group and the specific positions of the chlorine atoms can result in different interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

2,6-dichloro-N-(2-ethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-2-20-13-9-4-3-8-12(13)18-15(19)14-10(16)6-5-7-11(14)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHAQNLFIFGURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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